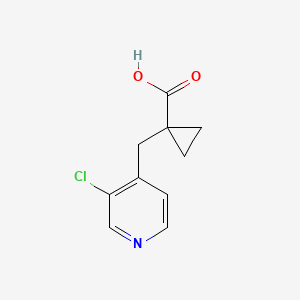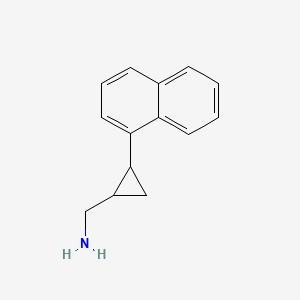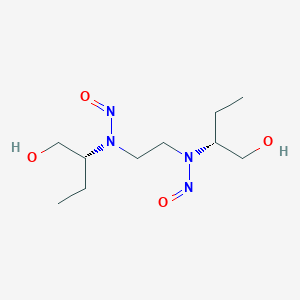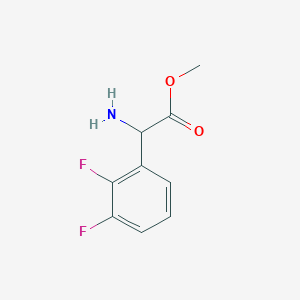
3-(3,3-Dimethylbutyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Dimethylbutyl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound this compound is characterized by the presence of a pyrrolidine ring substituted with a 3,3-dimethylbutyl group and a hydroxyl group at the third position.
Preparation Methods
The synthesis of 3-(3,3-Dimethylbutyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the alkylation of pyrrolidine with 3,3-dimethylbutyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures. The resulting intermediate is then subjected to hydrolysis to yield the desired product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-(3,3-Dimethylbutyl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions include various substituted pyrrolidines, ketones, amines, and other functionalized derivatives.
Scientific Research Applications
3-(3,3-Dimethylbutyl)pyrrolidin-3-ol has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylbutyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to modulate signal transduction processes. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
3-(3,3-Dimethylbutyl)pyrrolidin-3-ol can be compared with other similar compounds, such as pyrrolidine, pyrrolidin-2-one, and pyrrolidin-2,5-dione. These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups.
Pyrrolidine: A simple five-membered nitrogen-containing ring without additional substituents.
Pyrrolidin-2-one: Contains a carbonyl group at the second position, making it a lactam.
Pyrrolidin-2,5-dione: Contains carbonyl groups at both the second and fifth positions, making it a diketone.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
3-(3,3-dimethylbutyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2,3)4-5-10(12)6-7-11-8-10/h11-12H,4-8H2,1-3H3 |
InChI Key |
SZOCDRRIRRKEBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC1(CCNC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylicacid](/img/structure/B13595463.png)





